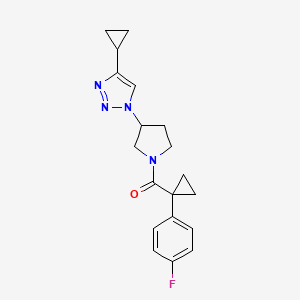![molecular formula C21H18N2O3 B2623475 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-85-9](/img/structure/B2623475.png)
2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Vue d'ensemble
Description
2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as CR8, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. This compound has been shown to inhibit various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinases (MAPKs), which are involved in cell cycle regulation, apoptosis, and other signaling pathways.
Mécanisme D'action
The mechanism of action of 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its inhibition of various kinases, including CDKs, GSK-3, and MAPKs. By inhibiting these kinases, this compound disrupts signaling pathways that are essential for cancer cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibition of CDKs, GSK-3, and MAPKs, this compound has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to be effective in inhibiting various kinases, making it a useful tool for studying signaling pathways involved in cancer cell proliferation and survival. However, one limitation of using this compound is that it may have off-target effects, meaning that it could inhibit other kinases or proteins that are not intended targets.
Orientations Futures
There are several future directions for research on 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione. One area of research could be to further investigate its potential applications in cancer treatment, including its efficacy in combination with other treatments such as chemotherapy or radiation therapy. Additionally, future research could focus on identifying biomarkers that could predict which patients would be most responsive to this compound treatment. Finally, research could also focus on developing more potent and selective inhibitors of CDKs, GSK-3, and MAPKs, which could lead to more effective cancer treatments.
Méthodes De Synthèse
The synthesis of 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves a multi-step process that starts with the condensation of 2-propyl-4-hydroxy-6-methylpyrimidine with p-tolualdehyde to form 2-propyl-3-(p-tolyl)pyrimido[6,1-a]isoquinoline-4,5-dione. This intermediate is then cyclized with malonic acid in the presence of acetic anhydride and sulfuric acid to yield this compound.
Applications De Recherche Scientifique
2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit CDKs, which are key regulators of the cell cycle and are often overexpressed in cancer cells. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit GSK-3 and MAPKs, which are involved in other signaling pathways that contribute to cancer cell proliferation and survival.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-6-17-22-20-18(19(24)15-7-4-5-8-16(15)26-20)21(25)23(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQRYVPXPZWLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322255 | |
| Record name | 3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
883955-85-9 | |
| Record name | 3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





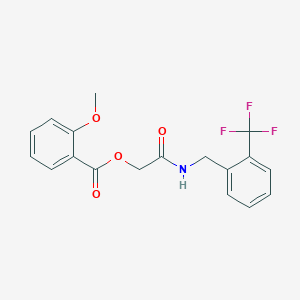

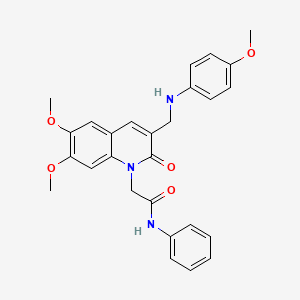
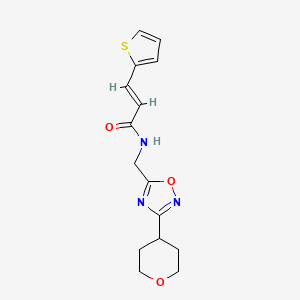
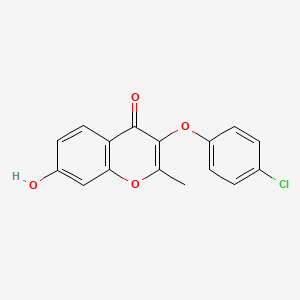
![N-(benzo[b]thiophen-5-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2623404.png)
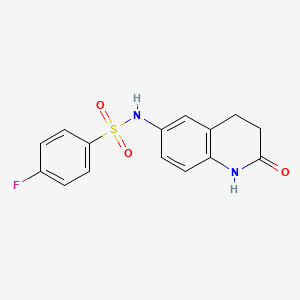
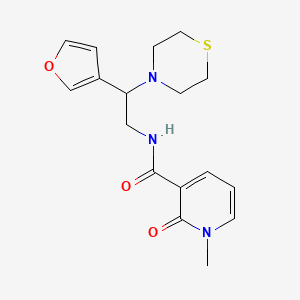
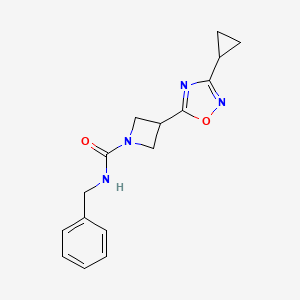
![(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2623409.png)
![3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2623413.png)
